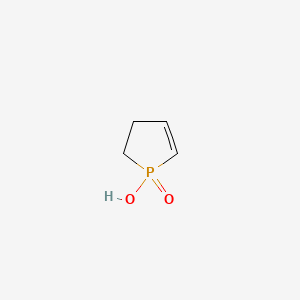
2,3-Dihydro-1-hydroxy-1H-phosphole 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1-hydroxy-1H-phosphole 1-oxide is an organophosphorus compound with the molecular formula C4H7O2P It is characterized by a phosphole ring, which is a five-membered ring containing phosphorus
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1-hydroxy-1H-phosphole 1-oxide typically involves the reaction of phosphine oxides with vinyllithium. This intramolecular addition reaction is efficient and can be controlled to yield the desired product . The reaction conditions often include the use of tert-butyllithium (t-BuLi) as a reagent, which facilitates the addition and subsequent aryl migration process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors may also be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-1-hydroxy-1H-phosphole 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides.
Reduction: Reduction reactions can convert it back to phosphole derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphole oxides, while reduction reactions produce phosphole derivatives with different functional groups.
Applications De Recherche Scientifique
2,3-Dihydro-1-hydroxy-1H-phosphole 1-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme inhibitors and other biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2,3-Dihydro-1-hydroxy-1H-phosphole 1-oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphole ring can engage in various binding interactions, influencing the activity of these targets. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-phenyl-2-phospholene 1-oxide: This compound has a similar phosphole ring structure but with different substituents.
1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide: Another related compound with a phenyl group attached to the phosphole ring.
Uniqueness
2,3-Dihydro-1-hydroxy-1H-phosphole 1-oxide is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
694-24-6 |
|---|---|
Formule moléculaire |
C4H7O2P |
Poids moléculaire |
118.07 g/mol |
Nom IUPAC |
1-hydroxy-2,3-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C4H7O2P/c5-7(6)3-1-2-4-7/h1,3H,2,4H2,(H,5,6) |
Clé InChI |
CDDGCGLADRPTQZ-UHFFFAOYSA-N |
SMILES canonique |
C1CP(=O)(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


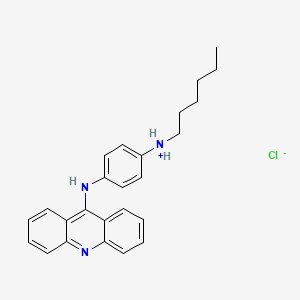
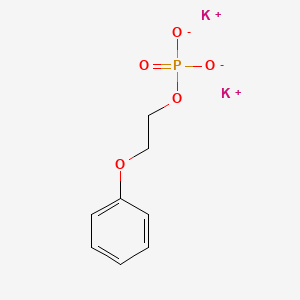
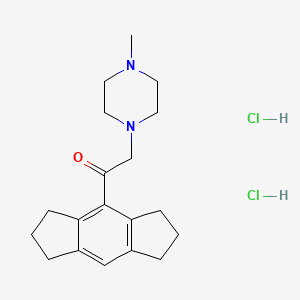
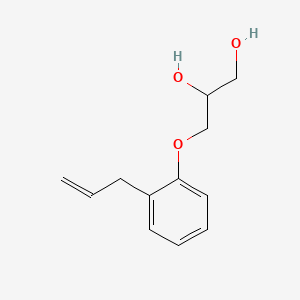

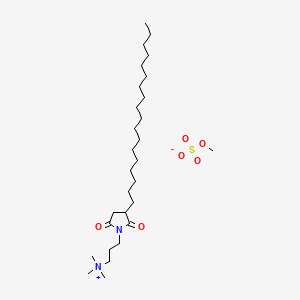

![Tert-butyl 2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetate](/img/structure/B13771908.png)

![Tetrasodium;3-hydroxy-4-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13771917.png)


![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-4-piperidinyl)-(9ci)](/img/structure/B13771931.png)

